molecular formula C11H18Cl2N2O2S B2697039 4-Methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride CAS No. 2248345-23-3

4-Methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride

Cat. No.: B2697039
CAS No.: 2248345-23-3
M. Wt: 313.24
InChI Key: MMGQWRFXNZOKGA-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride is a chemical compound with a complex structure that includes a thiazole ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective. The purification process may involve recrystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid;dihydrochloride
  • 3-{[(piperidin-4-yl)methyl]amino}benzoic acid;dihydrochloride

Uniqueness

4-Methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride is unique due to its specific combination of functional groups and its structural features. This uniqueness can result in distinct chemical reactivity, biological activity, and potential applications compared to similar compounds. The presence of the thiazole ring, in particular, can impart specific properties that differentiate it from other related compounds.

Properties

IUPAC Name

4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.2ClH/c1-7-10(11(14)15)16-9(13-7)6-8-2-4-12-5-3-8;;/h8,12H,2-6H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGQWRFXNZOKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2CCNCC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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